N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-4-carboxamide
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Overview
Description
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-4-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-4-carboxamide typically involves multiple steps, including the formation of the indole moiety, the piperidine ring, and the pyridine carboxamide group. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The piperidine ring can be introduced through various cyclization reactions, and the pyridine carboxamide group can be formed by reacting pyridine derivatives with appropriate amines or amides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include using more efficient catalysts, optimizing reaction conditions, and employing continuous flow chemistry techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted indole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or nitro groups. Reaction conditions typically involve controlling temperature, pH, and solvent choice to achieve the desired products .
Major Products Formed
Major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted indole derivatives, each with potential biological activities .
Scientific Research Applications
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The piperidine ring and pyridine carboxamide group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as indole-3-acetic acid, indole-3-carbinol, and indole-3-aldehyde . These compounds share the indole moiety but differ in their functional groups and overall structure.
Uniqueness
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-4-carboxamide is unique due to its combination of the indole moiety, piperidine ring, and pyridine carboxamide group. This unique structure may confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H20N4O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c25-19(14-5-9-21-10-6-14)22-16-7-11-24(12-8-16)20(26)18-13-15-3-1-2-4-17(15)23-18/h1-6,9-10,13,16,23H,7-8,11-12H2,(H,22,25) |
InChI Key |
RQYOAYLGERWSAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=NC=C2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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